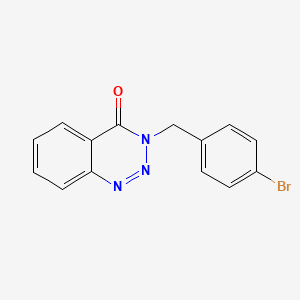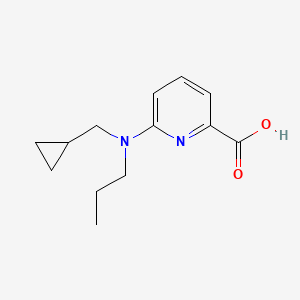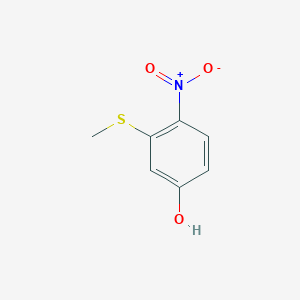
2-Chloro-3-(2-chlorophenyl)propanal
概要
説明
2-Chloro-3-(2-chlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chlorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with chloroacetaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by a chlorination step to introduce the second chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2-Chloro-3-(2-chlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Chloro-3-(2-chlorophenyl)propanoic acid
Reduction: 2-Chloro-3-(2-chlorophenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(2-chlorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
作用機序
The mechanism of action of 2-Chloro-3-(2-chlorophenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of bioactive compounds and in the study of enzyme inhibition and protein modification .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-phenylpropanal
- 3-Chloro-3-phenyl-2-propenal
- 2-(3-Chlorophenyl)propanal
Uniqueness
2-Chloro-3-(2-chlorophenyl)propanal is unique due to the presence of two chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The dual chlorination enhances its electrophilicity and makes it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
2-chloro-3-(2-chlorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIITVGIPGZHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)










![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)

